3-(4-Methoxyphenyl)-5-trifluoromethylbenzoic acid
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Overview
Description
3-(4-Methoxyphenyl)-5-trifluoromethylbenzoic acid is a useful research compound. Its molecular formula is C15H11F3O3 and its molecular weight is 296.245. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
- Synthesis of Phenyl Ether Derivatives : Studies on marine-derived fungi like Aspergillus carneus led to the isolation of phenyl ether derivatives, indicating the ongoing exploration of natural products and their synthetic analogs for diverse applications, such as antioxidants (Lan-lan Xu et al., 2017).
- Development of Cholinesterase Inhibitors : Sequential transformation of triazoles derived from methoxybenzoic acid highlights the chemical versatility of these compounds in generating potential therapeutic agents for neurological disorders (M. Arfan et al., 2018).
Medicinal Chemistry Applications
- COX-1-selective Inhibitors : The structural analysis of COX-1-selective inhibitors, including those with methoxyphenyl groups, provides insights into drug design strategies for anti-inflammatory agents (S. Long et al., 2009).
Materials Science and Spectroscopy
- Nonlinear Optical Properties : The study of compounds with methoxyphenyl groups for their nonlinear optical activity underlines the potential of such organic molecules in developing advanced materials for optical applications (Ö. Tamer et al., 2015).
Mechanism of Action
Target of Action
Many organic compounds like “3-(4-Methoxyphenyl)-5-trifluoromethylbenzoic acid” could potentially interact with various biological targets. These could include proteins, enzymes, or receptors within cells. The specific targets would depend on the structure of the compound and its chemical properties .
Mode of Action
The compound could interact with its targets through various types of chemical interactions, such as hydrogen bonding, ionic interactions, or hydrophobic effects. These interactions could alter the function of the target, leading to changes in cellular processes .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its specific targets. For example, it could inhibit or activate enzymes that play key roles in metabolic pathways, or it could bind to receptors and influence signal transduction pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, its absorption could be influenced by factors such as its solubility and stability. Its distribution within the body could depend on factors like its size and charge. The compound could be metabolized by enzymes in the liver or other tissues, and it would eventually be excreted from the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in gene expression to alterations in cellular metabolism .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules that could interact with the compound, and the specific characteristics of the cells or tissues where the compound is active .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-21-13-4-2-9(3-5-13)10-6-11(14(19)20)8-12(7-10)15(16,17)18/h2-8H,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIXZYYEHIKXJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689184 |
Source
|
Record name | 4'-Methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70689184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261902-93-5 |
Source
|
Record name | 4'-Methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70689184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.